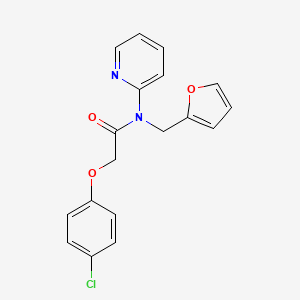

2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide

Description

2-(4-Chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group linked to an acetamide core, with dual N-substituents: a 2-furylmethyl group and a 2-pyridyl moiety. This structure combines aromatic, heterocyclic, and electron-withdrawing elements, which are critical for its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C18H15ClN2O3 |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-6-8-15(9-7-14)24-13-18(22)21(12-16-4-3-11-23-16)17-5-1-2-10-20-17/h1-11H,12-13H2 |

InChI Key |

WTXLITUZZCXKRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

The 4-chlorophenoxy moiety is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on chloroacetic acid derivatives. A typical procedure involves:

Reaction Conditions :

Optimization of Acyl Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

Key Parameters :

Preparation of N-(2-Furylmethyl)-2-Pyridinamine

Reductive Amination Approach

The secondary amine is synthesized via reductive amination between 2-pyridinamine and furfural :

Optimization Notes :

Alternative Alkylation Route

Direct alkylation using 2-(chloromethyl)furan under basic conditions:

Challenges :

-

Competing over-alkylation requires stoichiometric control (1:1 molar ratio).

Final Coupling: Formation of the Acetamide

Schotten-Baumann Reaction

The acyl chloride reacts with the secondary amine in a biphasic system:

Procedure :

-

Dissolve the amine in dichloromethane (DCM).

-

Add acyl chloride dropwise at 0°C.

-

Stir for 2 hours, then wash with 1M HCl and brine.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Catalytic Coupling with DCC

Alternative method using dicyclohexylcarbodiimide (DCC) for activation:

Advantages :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 70–78 | 95 | Scalable, minimal side products | Requires acyl chloride |

| DCC-Mediated Coupling | 75–82 | 98 | High purity, mild conditions | Cost of reagents |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form corresponding furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations, molecular weights, synthesis yields, and biological activities:

Key Observations :

- Heterocyclic Groups: The 2-pyridyl and 2-furylmethyl groups in the target compound may improve binding to enzymes or receptors via hydrogen bonding and aromatic interactions, similar to pyridazinone-based FPR2 agonists .

Pharmacological and Biochemical Profiles

- Anti-Cancer Activity: Acetamides with quinazoline-sulfonyl groups (e.g., compound 38 in ) show IC₅₀ values <5 µM, while simpler chlorophenoxy derivatives (e.g., ) lack reported activity, suggesting the necessity of complex heterocycles for potency .

- Enzyme Inhibition : Pyridine-containing acetamides (e.g., 5RH3 in ) exhibit SARS-CoV-2 Mpro inhibition (binding affinity: −22 kcal/mol) via interactions with HIS163 and ASN142. The target compound’s pyridyl group may mimic this mechanism .

- Receptor Agonism: FPR2 agonists (e.g., ) rely on pyridazinone cores for specificity, whereas the target compound’s furyl group may confer unique selectivity profiles.

Biological Activity

2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide is a compound with notable biological activity, particularly in the context of osteoclastogenesis and potential antidepressant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group , a furan moiety , and a pyridine derivative, which contribute to its lipophilicity and biological interactions. The structural formula can be represented as follows:

Research indicates that 2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide primarily interacts with neurotransmitter systems in the brain, potentially modulating serotonin and norepinephrine levels. This modulation is significant for mood regulation and may contribute to its antidepressant effects .

Osteoclastogenesis Inhibition

A key area of research has focused on the compound's ability to inhibit osteoclastogenesis, which is crucial for preventing bone resorption-related diseases like osteoporosis. Studies have shown that it alters the expression of osteoclast-specific marker genes and inhibits the formation of mature osteoclasts, thereby reducing bone resorption activity in vitro .

In Vitro Studies

- Inhibition of Osteoclast Formation : The compound significantly blocked the formation of mature osteoclasts and suppressed F-actin belt formation, which is essential for osteoclast function .

- Gene Expression Modulation : It was found to alter mRNA expressions related to osteoclast differentiation, indicating a mechanism through which it exerts its effects on bone metabolism .

In Vivo Studies

- Preventing Bone Loss : In vivo experiments demonstrated that the compound could prevent ovariectomy-induced bone loss in animal models, suggesting its potential as a therapeutic agent for treating osteolytic disorders .

Case Studies

- Study on Osteoporosis : A study published in the Journal of Cellular and Molecular Medicine reported that treatment with 2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide led to significant decreases in bone loss markers in ovariectomized rats, highlighting its therapeutic potential against osteoporosis .

- Antidepressant Properties : Another investigation explored its effects on mood regulation, showing promising results in enhancing serotonin levels in synaptic clefts, which may offer insights into developing new antidepressants based on this compound's structure.

Comparative Analysis Table

| Property/Activity | 2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide | Other Compounds (e.g., PPOAC-Bz) |

|---|---|---|

| Osteoclast Inhibition | Strong inhibition of osteoclastogenesis | Moderate inhibition |

| Effect on Bone Resorption | Significant reduction in bone resorption | Notable but less effective |

| Antidepressant Activity | Potential modulation of serotonin and norepinephrine levels | Established antidepressant effects |

| Gene Expression Modulation | Alters osteoclast-specific gene expression | Similar effects observed |

Q & A

Q. What are the common synthetic pathways for 2-(4-chlorophenoxy)-N-(2-furylmethyl)-N-(2-pyridyl)acetamide, and what reagents are critical for its formation?

The synthesis typically involves multi-step reactions, starting with the formation of the chlorophenoxy group followed by sequential coupling of the furylmethyl and pyridyl moieties. Key steps include substitution reactions under alkaline conditions and condensation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate). Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are essential .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are primary tools for structural validation. Single-crystal X-ray diffraction provides definitive 3D structural confirmation. Elemental analysis ensures purity, while HPLC monitors reaction progress .

Q. What in vitro assays are recommended for initial biological activity screening?

Standard assays include:

- Enzyme inhibition studies : Measure IC₅₀ values against kinases (e.g., Akt) using fluorometric or colorimetric substrates.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side products?

Strategies include:

- Solvent and temperature modulation : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency.

- Catalyst screening : Test Pd-based catalysts for coupling steps.

- Step-wise monitoring : Use TLC and HPLC to isolate intermediates and reduce side reactions .

Q. What methodologies address contradictions in reported biological activity data across studies?

- Comparative structural analogs analysis : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenoxy with 4-fluorophenoxy) to isolate activity contributors.

- Target-specific assays : Conduct kinase selectivity panels to identify off-target effects.

- Data normalization : Use standardized positive controls (e.g., staurosporine for kinase assays) to reduce inter-lab variability .

Q. How can molecular docking studies improve understanding of target interactions?

- Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina.

- Binding site analysis : Map interactions (e.g., hydrogen bonds with kinase catalytic domains) using PyMOL.

- Validation : Compare docking scores with experimental IC₅₀ values to refine models .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., pyridyl → pyrimidinyl) and test against biological targets.

- Pharmacophore mapping : Identify critical functional groups (e.g., chlorophenoxy’s role in hydrophobic interactions) using QSAR models .

Q. How do solubility and stability challenges impact pharmacological profiling, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.